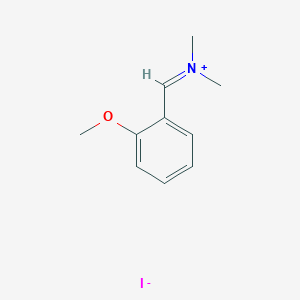
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound that features a methoxy group attached to a phenyl ring, with a dimethylmethaniminium group bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 2-methoxyaniline with formaldehyde and methyl iodide. The reaction proceeds through the formation of an intermediate iminium ion, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylmethaniminium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium chloride
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium bromide
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium sulfate
Uniqueness
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical properties. Compared to its chloride, bromide, and sulfate counterparts, the iodide variant may exhibit different behavior in chemical reactions and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
79865-91-1 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
(2-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-6-4-5-7-10(9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SNOAFBKIDYDIOW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















